(S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine
Overview
Description
(S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine is a piperazine derivative that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. The compound features a piperazine ring substituted with a benzyl group, a hydroxymethyl group, and a tert-butoxycarbonyl (Boc) protecting group. This structural configuration imparts unique chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Protection of Piperazine: The piperazine ring is first protected with a Boc group to prevent unwanted reactions at the nitrogen atoms.
Benzylation: The protected piperazine is then benzylated using benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Hydroxymethylation: The benzylated piperazine undergoes hydroxymethylation, often using formaldehyde and a reducing agent like sodium borohydride.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield. These methods allow for better control over reaction conditions and reduce the overall production time .
Chemical Reactions Analysis
Types of Reactions
(S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzyl group can be reduced to a methyl group using hydrogenation in the presence of a palladium catalyst.
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Trifluoroacetic acid
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives
Reduction: Formation of methyl-substituted piperazine
Substitution: Formation of free amine derivatives
Scientific Research Applications
(S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or antagonist, modulating the activity of these targets. The presence of the Boc group and the benzyl group can influence the binding affinity and selectivity of the compound towards its targets .
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine: Lacks the Boc and hydroxymethyl groups, making it less versatile in chemical reactions.
4-Benzyl-2-(hydroxymethyl)piperidine: Contains a piperidine ring instead of a piperazine ring, leading to different chemical properties and biological activities.
N-Boc-4-benzylpiperidine:
Uniqueness
(S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine is unique due to the combination of the Boc protecting group, benzyl group, and hydroxymethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, and enhances its potential for use in various scientific and industrial applications.
Properties
IUPAC Name |
tert-butyl (2S)-4-benzyl-2-(hydroxymethyl)piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-10-9-18(12-15(19)13-20)11-14-7-5-4-6-8-14/h4-8,15,20H,9-13H2,1-3H3/t15-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBKIGOBELWXJV-HNNXBMFYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1CO)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1CO)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657795 | |
Record name | tert-Butyl (2S)-4-benzyl-2-(hydroxymethyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947275-34-5 | |
Record name | tert-Butyl (2S)-4-benzyl-2-(hydroxymethyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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